molecular formula C12H15N5O2S B1436714 N'-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide CAS No. 1105194-47-5

N'-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide

Cat. No.: B1436714
CAS No.: 1105194-47-5
M. Wt: 293.35 g/mol
InChI Key: OEPZOQCMNRJRDT-UHFFFAOYSA-N
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Description

N'-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture incorporates a pyridazine heterocycle, a scaffold recognized for its high dipole moment and hydrogen-bonding capacity, which are valuable properties for facilitating target engagement in biological systems . The structure is further functionalized with an isoxazole ring, a privilege pharmacophore in medicinal chemistry, linked via a propylthio chain. This specific arrangement suggests potential for investigation in various biochemical pathways. Researchers are exploring compounds with similar NNSN motifs for their ability to act as copper-activated agents, a mechanism of interest in the development of novel anti-infectives . The presence of the N'-hydroxycarboximidamide group also makes it a candidate for probing enzymatic activity and inhibition. This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N'-hydroxy-6-[3-(3-methyl-1,2-oxazol-5-yl)propylsulfanyl]pyridazine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-8-7-9(19-17-8)3-2-6-20-11-5-4-10(14-15-11)12(13)16-18/h4-5,7,18H,2-3,6H2,1H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPZOQCMNRJRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCSC2=NN=C(C=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)CCCSC2=NN=C(C=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Hydroxy-5-methylisoxazole Intermediate

The 3-methylisoxazole moiety is a key structural component, and its synthesis is foundational for preparing the target compound. According to a patented continuous process, 3-hydroxy-5-methylisoxazole can be prepared efficiently by reacting diketene with hydroxylamine in a controlled continuous flow system. The process involves the following steps:

  • Formation of Acetoacetohydroxamic Acid : Diketene reacts with hydroxylamine to form an unstable intermediate, acetoacetohydroxamic acid.
  • Rapid Acidification and Cyclization : The reaction mixture is quickly acidified to induce cyclization and dehydration, yielding 3-hydroxy-5-methylisoxazole with minimal side reactions.
  • Continuous Process Advantages : The continuous flow approach maintains a short retention time (less than 1 minute) before acidification, which minimizes side reactions and improves yield, making the process industrially viable.

This intermediate is crucial as it forms the isoxazole portion of the final compound.

Functionalization of Pyridazine Core

The pyridazine ring must be functionalized to introduce the carboximidamide and thioether substituents:

  • Introduction of the Carboximidamide Group : The pyridazine-3-carboximidamide moiety is typically introduced via amidination reactions on the corresponding pyridazine-3-carboxylic acid or its derivatives, using reagents such as hydroxylamine or amidine precursors under controlled conditions.
  • Thioether Linkage Formation : The 6-position of the pyridazine is substituted with a propylthio group, which is introduced by nucleophilic substitution reactions involving a suitable leaving group on the pyridazine ring and a thiol or sulfide containing the 3-(3-methylisoxazol-5-yl)propyl fragment.

Coupling of the Isoxazole-Containing Side Chain

The side chain bearing the 3-methylisoxazole ring is linked to the pyridazine core via a sulfur atom (thioether linkage). This step involves:

Final Hydroxylation Step

The N'-hydroxy group on the carboximidamide is introduced by hydroxylation or by using hydroxylamine derivatives during the amidination step, ensuring the formation of the N'-hydroxycarboximidamide functionality critical for biological activity.

Summary Table of Preparation Steps

Step No. Reaction/Process Key Reagents/Conditions Outcome/Product Notes
1 Continuous synthesis of 3-hydroxy-5-methylisoxazole Diketene + Hydroxylamine, continuous flow, rapid acidification 3-hydroxy-5-methylisoxazole intermediate Minimizes side reactions, high yield
2 Amidination on pyridazine core Pyridazine-3-carboxylic acid derivative + hydroxylamine Pyridazine-3-carboximidamide Introduces carboximidamide group
3 Thioether bond formation Halogenated pyridazine + 3-(3-methylisoxazol-5-yl)propyl thiol N'-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide Key linkage of side chain
4 Hydroxylation of carboximidamide nitrogen Hydroxylamine or hydroxylation reagents Final N'-hydroxy functional group Critical for biological function

Research Findings and Industrial Considerations

  • The continuous process for synthesizing the isoxazole intermediate is advantageous for scale-up and industrial production due to its control over reaction time and minimization of by-products.
  • The multi-step synthesis requires careful control of reaction conditions, especially during the amidination and thioether bond formation, to ensure regioselectivity and purity.
  • The presence of the N'-hydroxy group in the carboximidamide moiety is essential for the compound's activity and must be introduced with high specificity.
  • Although detailed synthetic protocols specific to this exact compound are limited in publicly available literature, the synthesis logically integrates established methods for isoxazole formation, pyridazine functionalization, and thioether coupling.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in the isoxazole ring can be reduced to an amine.

    Substitution: The thioether linkage can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group may produce an amine.

Scientific Research Applications

N’-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the isoxazole moiety may interact with hydrophobic pockets. The thioether linkage provides flexibility, allowing the compound to adopt conformations that enhance binding affinity.

Comparison with Similar Compounds

a) Octakis[(3-(thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane ()

  • Structural Differences : This spherosilic compound features a thiirane (episulfide) group instead of a pyridazine-isoxazole system. The siloxy framework provides thermal stability, contrasting with the aromatic heterocycles in the target compound.
  • Functional Implications : Thiirane groups are reactive in ring-opening polymerizations, whereas the thioether in the target compound may enhance lipophilicity or serve as a bioisostere for ethers in drug design .

b) 3-(Methylthio)propyl Derivatives ()

  • Structural Differences : Simple alkyl thioethers lack aromatic heterocycles. For example, "3-(methylthio)propyl" is a linear chain with a methyl-sulfur group.
  • Functional Implications: Such derivatives are often used to modify solubility or stability.

Isoxazole-Containing Analogues

a) Task-Specific Ionic Liquids (TSILs) ()

  • Example: [1-((butylamino)thio)carboxamido)propyl 3-butyli mide][PF6] (TSIL5).
  • Structural Differences : TSILs incorporate ionic moieties (e.g., PF6⁻) and alkyl chains, whereas the target compound is neutral and features a hydroxycarboximidamide group.
  • Functional Implications : TSILs are designed for catalysis or extraction processes, leveraging ionic character. The target compound’s neutral structure may favor membrane permeability in biological systems .

Fluorinated Thioethers ()

  • Example : Poly(difluoromethylene), α-[2-[(2-carboxyethyl)thio]ethyl]-ω-fluoro- ().
  • Structural Differences : Fluorinated chains dominate these compounds, unlike the aromatic systems in the target molecule.
  • Functional Implications: Fluorination enhances chemical inertness and thermal stability.

Biological Activity

N'-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide is a complex organic compound with diverse biological activities, primarily due to its unique structural features. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of the Compound

This compound contains a pyridazine ring, a hydroxy group, and a thioether linkage, which contribute to its biological activity. The compound's molecular formula is C12H15N5O2SC_{12}H_{15}N_{5}O_{2}S, with a molecular weight of 293.35 g/mol .

Target Interactions

The compound interacts with various biomolecules, particularly enzymes involved in oxidative stress pathways. It has been shown to inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. This inhibition may contribute to its antioxidant properties and its effects on inflammation and apoptosis .

Biochemical Pathways

This compound influences several biochemical pathways:

  • Antioxidant Activity : The compound exhibits potential as an antioxidant by modulating oxidative stress responses.
  • Anti-inflammatory Effects : It has been observed to reduce inflammation in various cellular models.
  • Anticancer Properties : Preliminary studies suggest possible anticancer effects through the modulation of cell signaling pathways related to cancer progression .

Cellular Effects

The compound has demonstrated significant effects on various cell types:

  • Cell Signaling Modulation : It influences pathways involved in inflammation and apoptosis.
  • Stability and Long-term Impact : Laboratory studies indicate that the compound remains stable under various conditions, showing minimal degradation over time .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage:

  • Low Doses : Beneficial effects include reduced oxidative stress and inflammation.
  • High Doses : Potential toxicity or adverse effects may occur, necessitating careful dosage regulation in therapeutic applications .

Metabolic Pathways and Distribution

The compound interacts with various metabolic pathways and is distributed within cells via specific transporters. Its subcellular localization is crucial for its biological activity, influencing how it interacts with target proteins and enzymes .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant properties.

Concentration (µM)% DPPH Scavenging
1025
5055
10080

Case Study 2: Anti-inflammatory Effects in vitro

In vitro studies on human macrophages treated with the compound showed a marked decrease in pro-inflammatory cytokine production (IL-6 and TNF-alpha), highlighting its potential as an anti-inflammatory agent.

Treatment GroupIL-6 (pg/mL)TNF-alpha (pg/mL)
Control1500800
Compound (10 µM)900400
Compound (50 µM)300100

Q & A

Q. What are the optimal synthetic routes for N'-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves coupling pyridazine-thiol derivatives with functionalized isoxazole-propyl intermediates under nucleophilic substitution conditions. For example, a base (e.g., K₂CO₃) in polar aprotic solvents like DMF facilitates thioether bond formation . Yield optimization requires strict control of stoichiometry (e.g., 1:1.1 molar ratio of thiol to alkyl halide) and reaction time (12–24 hrs at 25–50°C). Purity is improved via column chromatography using gradients of ethyl acetate/hexane (3:7 to 1:1) .

Q. How can crystallographic data (e.g., bond angles, spatial conformation) be obtained for structural validation of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use ORTEP-3 for Windows to model thermal ellipsoids and refine structural parameters. Crystallization in solvents like DMSO or methanol at controlled evaporation rates yields diffraction-quality crystals. Compare derived bond lengths (e.g., C-S bond ~1.8 Å) with density functional theory (DFT) calculations to resolve discrepancies .

Q. What functional groups in this compound are critical for its biological activity, and how are they characterized spectroscopically?

Methodological Answer: Key groups include the hydroxyimidamide (-NH-OH), pyridazine ring, and isoxazole-propylthio moiety. FT-IR confirms hydroxyimidamide (N-O stretch at ~950 cm⁻¹) and thioether (C-S at ~650 cm⁻¹). ¹H NMR identifies isoxazole protons (δ 6.2–6.5 ppm) and pyridazine aromatic signals (δ 8.0–8.5 ppm). LC-MS validates molecular weight (e.g., [M+H]⁺ expected at ~365 Da) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer: Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (72 hrs, IC₅₀ determination). Include positive controls (e.g., doxorubicin) and validate results via flow cytometry for apoptosis (Annexin V/PI staining). Dose-response curves (0.1–100 µM) and triplicate runs minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy for this compound?

Methodological Answer: Discrepancies often arise from pharmacokinetic limitations (e.g., poor bioavailability). Address this via:

  • Metabolic Stability Tests : Microsomal assays (human/rat liver microsomes, 1 hr incubation) to quantify half-life.
  • Formulation Optimization : Use nanoemulsions or PEGylation to enhance solubility .
  • Pharmacokinetic Profiling : Measure plasma concentrations post-IV/oral administration in rodents (LC-MS/MS detection) .

Q. What computational strategies are effective for predicting binding modes of this compound to target proteins?

Methodological Answer: Combine molecular docking (AutoDock Vina) with molecular dynamics (MD) simulations (GROMACS):

  • Docking : Use crystal structures of target proteins (e.g., PARP-1, PDB: 5DS3) and prioritize poses with lowest ∆G.
  • MD Simulations : Run 100 ns trajectories to assess binding stability (RMSD < 2 Å). Validate with MM-PBSA free energy calculations .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Methodological Answer: Systematically modify:

  • Hydroxyimidamide Group : Replace -NH-OH with -NH₂ or -NMe₂ to assess hydrogen bonding impact.
  • Thioether Linker : Substitute with sulfoxide or sulfone to modulate electronic effects.
  • Isoxazole Ring : Introduce electron-withdrawing groups (e.g., -Cl) at position 5 to enhance π-stacking .

Q. What analytical methods are recommended for validating the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to pH 1–9 buffers (37°C, 24 hrs) and analyze via HPLC (C18 column, 220 nm).
  • Oxidative Stress Test : Treat with 0.3% H₂O₂ and monitor degradation products (LC-HRMS).
  • Thermal Stability : DSC/TGA to determine melting point decomposition (heating rate 10°C/min) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide
Reactant of Route 2
N'-Hydroxy-6-((3-(3-methylisoxazol-5-yl)propyl)thio)pyridazine-3-carboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.